molecular formula C7H15N3O B3145440 7-Azido-1-heptanol CAS No. 57395-45-6

7-Azido-1-heptanol

Cat. No.: B3145440
CAS No.: 57395-45-6
M. Wt: 157.21 g/mol
InChI Key: MMZFWZFKVCDRSX-UHFFFAOYSA-N
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Description

7-Azido-1-heptanol: is an organic compound with the molecular formula C7H15N3O It is characterized by the presence of an azide group (-N3) attached to the seventh carbon of a heptanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Azido-1-heptanol can be synthesized through the nucleophilic substitution of 7-bromo-1-heptanol with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 7-Azido-1-heptanol can undergo reduction reactions to form 7-amino-1-heptanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Alkynes in the presence of a copper catalyst for click chemistry.

    Oxidation: Pyridinium chlorochromate or potassium permanganate.

Major Products:

    Reduction: 7-amino-1-heptanol.

    Substitution: Triazoles.

    Oxidation: 7-azidoheptanal or 7-azidoheptanoic acid.

Scientific Research Applications

Chemistry: 7-Azido-1-heptanol is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science.

Biology and Medicine: The compound’s azide group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways. This makes it useful in proteomics and cell imaging.

Industry: In materials science, this compound is used in the synthesis of polymers and other advanced materials. Its ability to undergo click chemistry reactions makes it a versatile component in the design of functionalized materials.

Comparison with Similar Compounds

    7-Bromo-1-heptanol: Similar structure but with a bromine atom instead of an azide group.

    7-Amino-1-heptanol: The reduction product of 7-Azido-1-heptanol.

    1-Azido-2-heptanol: An isomer with the azide group on the first carbon.

Uniqueness: this compound is unique due to its azide group, which imparts high reactivity and versatility in synthetic applications. Its ability to undergo click chemistry reactions distinguishes it from other similar compounds, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

7-azidoheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-10-9-6-4-2-1-3-5-7-11/h11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZFWZFKVCDRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaN3 (390 mg, 6.0 mmol) was added to a solution of 7-bromoheptanol (880 μL, 5.7 mmol) in DMF (5 mL). The mixture was stirred for 24 at r.t. and additional 3 h at 80° C. to complete the reaction. The mixture was concentrated under reduced pressure, the residue was dissolved in water/Et2O (10/20 mL), the organic layer was separated, dried over Na2SO4 and filtered. Concentration under reduced pressure yielded 7-azidoheptanol (710 mg, 78%) as an colourless oil which was pure enough for further reactions.
Name
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
880 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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